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Compound of Interest

Compound Name:
3-(2-Aminothiazol-4-yl)-2h-

chromen-2-one

Cat. No.: B376883 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for

conducting molecular docking studies on coumarin-thiazole hybrids. This class of heterocyclic

compounds has garnered significant attention in medicinal chemistry due to their diverse

pharmacological activities, including anticancer, antibacterial, and enzyme inhibition properties.

Molecular docking simulations are a crucial computational tool to predict the binding affinities

and interaction patterns of these hybrids with various biological targets, thereby guiding the

design and development of novel therapeutic agents.

Quantitative Data Summary
The following tables summarize the quantitative data from various molecular docking studies of

coumarin-thiazole hybrids against different biological targets.

Table 1: Anticancer Activity - VEGFR-2 Inhibition
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Compound
PDB ID of
Target

Binding
Energy
(kcal/mol)

Reference
Ligand

Reference
Ligand
Binding
Energy
(kcal/mol)

Software
Used

42a 2OH4 -9.81 Sorafenib -11.91
AutoDockTool

s v.1.5.7

54a 2OH4 -12.71 Sorafenib -11.91
AutoDockTool

s v.1.5.7

54b 2OH4 -12.77 Sorafenib -11.91
AutoDockTool

s v.1.5.7

6b Not Specified -9.819 Sorafenib Not Specified Not Specified

6d Not Specified -9.900 Sorafenib Not Specified Not Specified

Data from studies on VEGFR-2 inhibition for anti-breast cancer applications.[1][2][3][4]

Table 2: Anticancer Activity - CDK2 Inhibition

Compound
IC50 (µM) -
HepG2

IC50 (µM) -
HCT116

IC50 (µM) -
MCF-7

PDB ID of
Target

Software
Used

5c 5.4 - 4.5 1KE9 Not Specified

6c 2.6 3.5 - 1KE9 Not Specified

Data from studies on Cyclin-Dependent Kinase 2 (CDK2) inhibition.[5]

Table 3: Aldose Reductase (ALR1/ALR2) Inhibition
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Compound IC50 (µM) - ALR1 IC50 (µM) - ALR2

6a 2.94 ± 1.23 0.12 ± 0.05

6c - 0.16 ± 0.06

6e 1.71 ± 0.01 0.11 ± 0.001

6m 0.459 ± 0.001 -

Data from studies on aldose and aldehyde reductase inhibitors for potential diabetes treatment.

[6]

Table 4: α-Glucosidase Inhibition

Compound IC50 (µM) Ki (µM)
Inhibition
Type

Standard
Standard
IC50 (µM)

7e 6.24 ± 0.07 6.86
Non-

competitive
Acarbose 43.26 ± 0.19

Data from a study identifying coumarin-thiazole derivatives as α-glucosidase inhibitors.[7]

Experimental Protocols
This section provides a detailed, step-by-step protocol for performing molecular docking studies

with coumarin-thiazole hybrids, based on methodologies reported in the cited literature.

Protocol 1: Molecular Docking of Coumarin-Thiazole Hybrids against VEGFR-2

1. Software and Hardware:

Hardware: A computer with a 64-bit Windows 11 operating system is suitable.[2]

Software:

AutoDockTools v.1.5.7[1][2]

BIOVIA Discovery Studio Client[1][2]
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Avogadro[2]

RCSB PDB (for protein structure)[1][2]

PubChem or MolView (for ligand structures)[1][2]

2. Protein Preparation:

Download the 3D crystallographic structure of the target protein, for instance, VEGFR-2 with

PDB ID: 2OH4, from the RCSB Protein Data Bank (--INVALID-LINK--]">www.rcsb.org).[1]

Load the PDB file into AutoDockTools.

Separate the protein chain (e.g., chain A) from any co-crystallized ligands, ions, and water

molecules.[1]

Add polar hydrogen atoms to the protein structure.

Assign Kollman charges to the protein.

Save the prepared protein in PDBQT format.[1]

3. Ligand Preparation:

Obtain the 3D structure of the coumarin-thiazole hybrid ligands. This can be done by drawing

the structure in a chemical drawing tool like Avogadro or downloading it from PubChem.[1][2]

Load the ligand structure into AutoDockTools.

Detect the root and define the rotatable bonds.

Assign Gasteiger charges.

Save the prepared ligand in PDBQT format.

4. Grid Box Generation:

Define the active site of the protein. This is typically done by selecting the region around the

co-crystallized ligand.
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Set the grid box parameters (center coordinates and dimensions in x, y, and z) to encompass

the entire active site.

5. Molecular Docking:

Use AutoDock Vina (often integrated within AutoDockTools) to perform the docking

simulation.

Set the exhaustiveness parameter to control the computational effort.

The program will generate multiple binding poses for each ligand, ranked by their binding

affinity scores (in kcal/mol).

6. Validation of the Docking Protocol:

To validate the docking protocol, the co-crystallized ligand is extracted from the protein and

then re-docked into the active site.[2]

The Root Mean Square Deviation (RMSD) between the predicted pose and the original

crystallographic pose is calculated. A RMSD value of less than 2.0 Å is generally considered

a successful validation.[2]

7. Analysis of Results:

Analyze the docking results to identify the best binding pose for each ligand based on the

lowest binding energy.

Visualize the protein-ligand interactions using software like BIOVIA Discovery Studio to

identify key interactions such as hydrogen bonds and hydrophobic interactions.[1]

Visualizations
Diagram 1: General Workflow for Molecular Docking Studies
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Caption: A generalized workflow for in silico molecular docking studies.

Diagram 2: VEGFR-2 Signaling Pathway Inhibition
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Caption: Inhibition of the VEGFR-2 signaling pathway by coumarin-thiazole hybrids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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